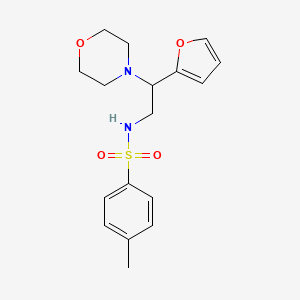

![molecular formula C18H19N3O2S B2774849 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034374-32-6](/img/structure/B2774849.png)

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

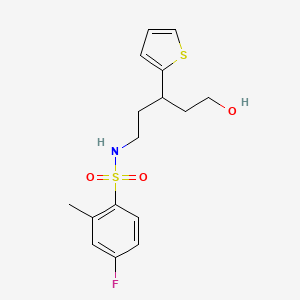

“N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes a pyrazole ring and a benzo[b]thiophene moiety.

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various chemical reactions. For instance, the tetrahydropyran ring can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . The pyrazole ring can be formed through a variety of methods, including the reaction of hydrazines with 1,3-diketones . The benzo[b]thiophene moiety can be synthesized through several methods, including the Gewald reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzo[b]thiophene moiety is a fused ring system containing a benzene ring and a thiophene ring .Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the specific functional groups present and the reaction conditions. For example, the tetrahydropyran ring can undergo a variety of reactions, including acid-catalyzed hydrolysis . The pyrazole ring can participate in various reactions, including Suzuki coupling reactions .Scientific Research Applications

Antiviral Properties

This compound is being investigated for its potential antiviral properties . Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms.

Anticancer Properties

The compound is also being studied for its potential anticancer properties . It may interfere with cancer cell proliferation, making it a promising candidate for cancer treatment.

Suzuki Coupling Reaction

The compound can be used in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of C-C bonds .

Synthesis of Darolutamide Derivatives

It can be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .

Pharmacological Targets

The structure of the compound allows it to engage with a variety of pharmacological targets . This makes it a versatile tool in drug discovery and development.

Neuroprotective Properties

The compound has been shown to reduce hypothalamic/pituitary/adrenal (HPA) stress axis dysregulation, oxidative damage, and neuroinflammation . This suggests potential applications in the treatment of neurological disorders.

properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGZIOMINMHBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)

![1-methyl-3-[(2-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774770.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2774774.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2774775.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774786.png)

![2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2774787.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774789.png)